

Application Notes & Protocols: (+/-)-Tortuosamine as a Reference Standard

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Compound of Interest

Compound Name: (+/-)-Tortuosamine

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These application notes provide detailed information and protocols for the use of **(+/-)-Tortuosamine** as a reference standard in analytical chemistry. This document is intended to guide researchers in the accurate identification and quantification of Tortuosamine in various matrices, including plant extracts and pharmaceutical formulations.

Introduction

(+/-)-Tortuosamine is a pyridine alkaloid naturally occurring in plants of the *Sceletium* genus, most notably *Sceletium tortuosum*.^{[1][2]} As a significant component of this medicinally important plant, accurate analytical methods for its identification and quantification are crucial for quality control, pharmacokinetic studies, and drug development. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results.

This document outlines standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of **(+/-)-Tortuosamine**.

Physicochemical Properties of (+/-)-Tortuosamine

A summary of the key physicochemical properties of **(+/-)-Tortuosamine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₂	[3]
Molecular Weight	288.38 g/mol	[3]
Appearance	Off-white to pale yellow solid	General knowledge
Solubility	Soluble in methanol, ethanol, chloroform	General knowledge

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the quantification of Tortuosamine. A validated HPLC method provides excellent resolution and sensitivity for the analysis of Sceletium alkaloids.[4]

Table 1: HPLC Parameters and Representative Data

Parameter	Value
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate	1.0 mL/min
Detection	UV at 280 nm
Injection Volume	10 µL
Column Temperature	25 °C
Representative Retention Time	~7-9 min (Isocratic, dependent on exact conditions)

Note: The retention time is an approximate value and can vary based on the specific HPLC system, column, and mobile phase composition.

Objective: To quantify the concentration of **(+/-)-Tortuosamine** in a sample matrix.

Materials:

- **(+/-)-Tortuosamine** reference standard
- HPLC-grade acetonitrile, water, and formic acid
- Volumetric flasks and pipettes
- 0.45 μm syringe filters
- HPLC vials

Procedure:

- Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of **(+/-)-Tortuosamine** reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- Sample Preparation:
 - Plant Extracts: Accurately weigh the dried plant extract, dissolve it in methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
 - Formulations: Depending on the matrix, perform a suitable extraction method to isolate the analyte. The final solution should be filtered through a 0.45 μm syringe filter.
- HPLC Analysis:
 - Set up the HPLC system with the parameters outlined in Table 1.
 - Inject the calibration standards, followed by the prepared samples.

- Record the peak area of the analyte at its specific retention time.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of **(+/-)-Tortuosamine** in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the confirmation of the identity of Tortuosamine through its characteristic mass spectrum.

Table 2: GC-MS Parameters and Representative Fragmentation Data

Parameter	Value
Column	HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 μ m film thickness
Carrier Gas	Helium, 1.0 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp	280 °C
Ionization Mode	Electron Ionization (EI), 70 eV
Mass Range	50-500 amu
Major Fragment Ions (m/z)	288 (M+), 259, 230, 202, 174, 146

Note: The fragmentation pattern is representative and may vary slightly between different instruments.

Objective: To confirm the presence of **(+/-)-Tortuosamine** in a sample by comparing its mass spectrum to that of a reference standard.

Materials:

- **(+/-)-Tortuosamine** reference standard
- GC-MS grade solvent (e.g., methanol, ethyl acetate)
- GC vials with inserts

Procedure:

- Standard Preparation: Prepare a solution of the **(+/-)-Tortuosamine** reference standard in a suitable solvent at a concentration of approximately 100 µg/mL.
- Sample Preparation: Prepare the sample extract in the same solvent. Ensure the final concentration is suitable for GC-MS analysis and filter if necessary.
- GC-MS Analysis:
 - Set up the GC-MS system with the parameters listed in Table 2.
 - Inject the prepared standard and sample solutions.
- Data Analysis: Compare the retention time and the mass spectrum of the peak of interest in the sample chromatogram with those of the **(+/-)-Tortuosamine** reference standard. The presence of the molecular ion (m/z 288) and the characteristic fragment ions confirms the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the identity of the **(+/-)-Tortuosamine** reference standard.

Table 3: Representative ^1H and ^{13}C NMR Chemical Shifts for **(+/-)-Tortuosamine** (in CDCl_3)

^1H NMR (ppm)	^{13}C NMR (ppm)
δ 8.5-7.0 (aromatic protons)	δ 160-120 (aromatic carbons)
δ 4.0-3.0 (protons adjacent to N)	δ 60-40 (carbons adjacent to N)
δ 3.8 (OCH ₃)	δ 55.8 (OCH ₃)
δ 2.5-1.5 (aliphatic protons)	δ 40-20 (aliphatic carbons)

Note: These are representative chemical shift ranges. Specific values should be obtained from the Certificate of Analysis of the reference standard.

Objective: To verify the structure and purity of the **(+/-)-Tortuosamine** reference standard.

Materials:

- **(+/-)-Tortuosamine** reference standard
- Deuterated solvent (e.g., CDCl₃)
- NMR tubes

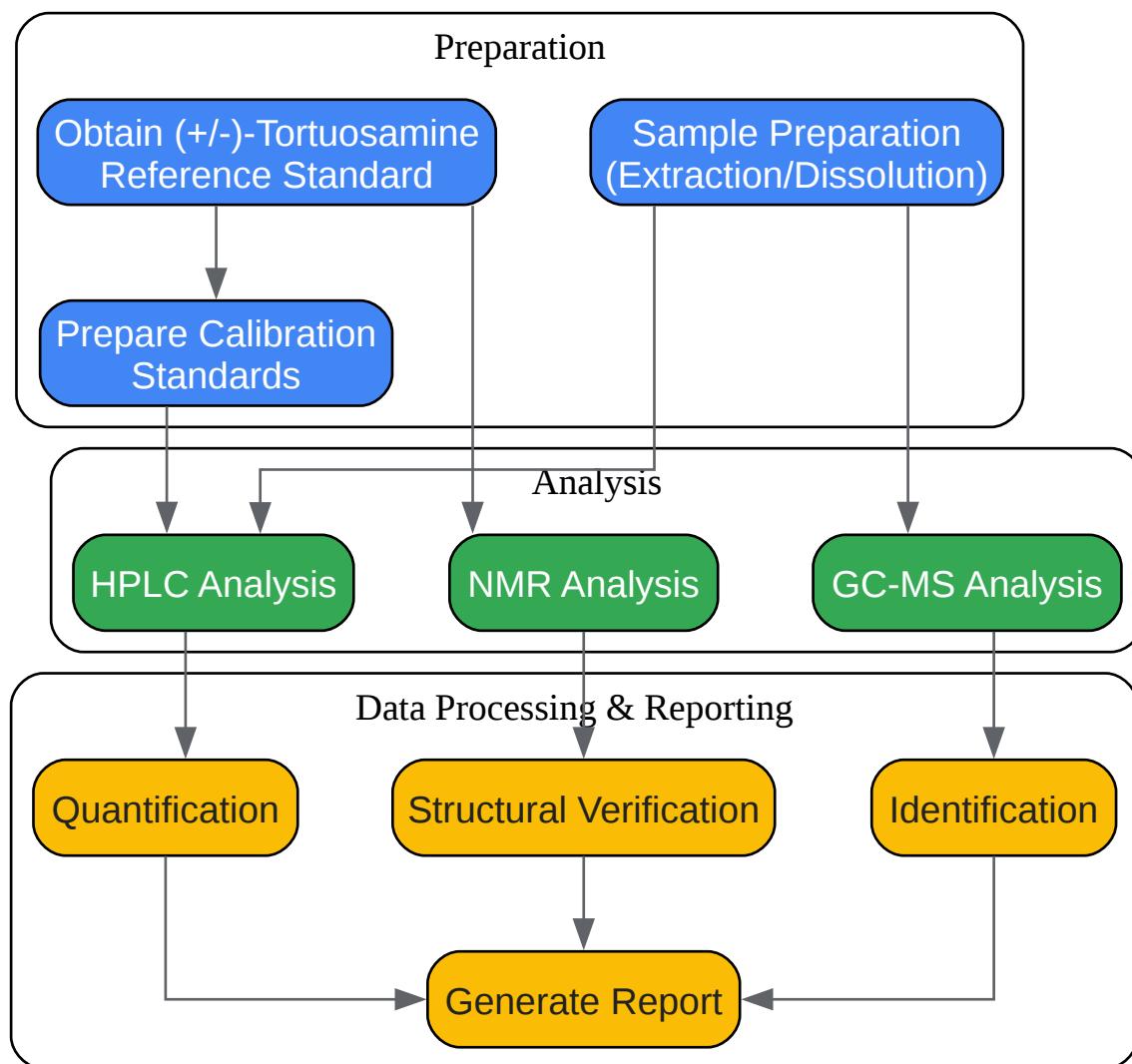
Procedure:

- Sample Preparation: Dissolve 5-10 mg of the **(+/-)-Tortuosamine** reference standard in approximately 0.7 mL of deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.
- NMR Acquisition:
 - Acquire ^1H NMR and ^{13}C NMR spectra according to the instrument's standard operating procedures.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

- Data Analysis: Process the NMR data and compare the obtained chemical shifts, coupling constants, and multiplicities with the data provided in the Certificate of Analysis or established literature values to confirm the identity and assess the purity of the reference standard.

Experimental Workflow

The following diagram illustrates the general workflow for the use of **(+/-)-Tortuosamine** as a reference standard in analytical chemistry.



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Caption: Workflow for using **(+/-)-Tortuosamine** as a reference standard.

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